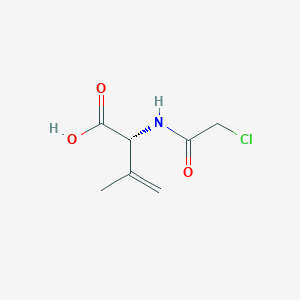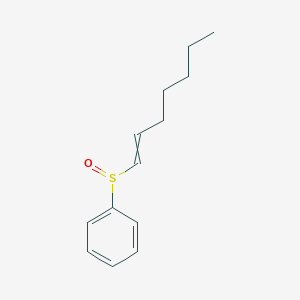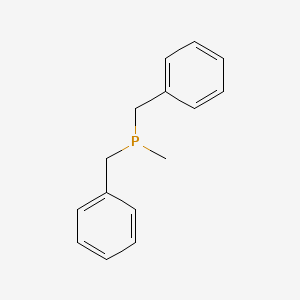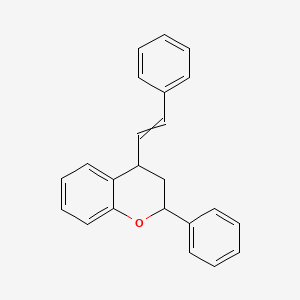
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- is a heterocyclic compound with a pyrazole ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a pyrazole ring substituted with two methyl groups and a trichloroethenyl group, which contributes to its distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the trichloroethenyl group, leading to the formation of new compounds.
Substitution: The methyl and trichloroethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.
科学的研究の応用
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in designing drugs targeting specific enzymes and receptors.
作用機序
The mechanism of action of 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which regulates many physiological processes . The compound’s unique structure allows it to bind to particular enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: A similar compound with a sulfonyl chloride group instead of the trichloroethenyl group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another related compound with a boronic acid ester group.
Uniqueness
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- is unique due to its trichloroethenyl group, which imparts distinct reactivity and potential applications compared to other pyrazole derivatives. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
61514-50-9 |
|---|---|
分子式 |
C7H7Cl3N2 |
分子量 |
225.5 g/mol |
IUPAC名 |
1,3-dimethyl-4-(1,2,2-trichloroethenyl)pyrazole |
InChI |
InChI=1S/C7H7Cl3N2/c1-4-5(3-12(2)11-4)6(8)7(9)10/h3H,1-2H3 |
InChIキー |
ZEMVVMFGDYAYOD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C(=C(Cl)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)

![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)



![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)


![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)


